Androst-5-ene-3beta,7alpha,17beta-triol
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Overview
Description
Androst-5-ene-3beta,7alpha,17beta-triol is a 3beta-hydroxy steroid that is beta-hydroxyandrost-5-ene carrying two additional hydroxy groups at positions 7alpha and 17beta. It is a triol, a 17beta-hydroxy steroid, a 7alpha-hydroxy steroid and a 3beta-hydroxy-Delta(5)-steroid.
Scientific Research Applications
Metabolism in Rat Pituitary
In the male rat pituitary, 5alpha-androstane-3beta,17beta-diol is extensively metabolized into various polar steroids, including 5alpha-androstane-3beta,7alpha,17beta-triol. This triol accounts for a significant portion of the total 3beta-diol metabolites, although its biological role remains unknown (Guiraud et al., 1979).
Identification in Animal Fat
5alpha-Androst-1-ene-3beta,17beta-diol, a compound closely related to androst-5-ene-3beta,7alpha,17beta-triol, has been detected in extracts from the fat of Sus scrofa L. (pig), which is notable as this compound is currently sold as a nutritional supplement, yet it was not previously reported as naturally occurring in the food supply (McGregor & Erickson, 2003).
Therapeutic Potential in Rheumatoid Arthritis
HE3286, a synthetic derivative of naturally occurring androstene-3beta,7beta,17beta-triol, has shown efficacy in ameliorating disease in rodent models of rheumatoid arthritis. Oral treatment with HE3286 favorably influenced the course of arthritis in these models, suggesting its potential as an anti-inflammatory agent for treating chronic inflammation (Auci et al., 2010).
Microbial Synthesis Studies
Research on the microbial synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from 3beta-hydroxy-androst-5-en-17-one (DHEA) via 7alpha-hydroxylation highlights the potential biochemical pathways and transformations involving this compound (Lobastova et al., 2009).
Anti-inflammatory Properties
A study on 3beta-acetoxy-17beta-hydroxy-androst-5-ene isolated from Acacia nilotica demonstrated anti-inflammatory activity, which may provide insights into similar properties of this compound (Chaubal et al., 2003).
Properties
Molecular Formula |
C19H30O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(3S,7S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-17,20-22H,3-9H2,1-2H3/t12-,13-,14-,15+,16-,17-,18-,19-/m0/s1 |
InChI Key |
OEVZKEVBDIDVOI-FMKNUBLKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(C=C4C3(CCC(C4)O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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